8-Azido-1-octanol
Overview
Description
8-Azido-1-octanol is an organic compound with the molecular formula C8H17N3O. It is characterized by the presence of an azido group (-N3) attached to the eighth carbon of an octanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Azido-1-octanol can be synthesized through a multi-step process starting from 1-octanol. One common method involves the conversion of 1-octanol to 8-chloro-1-octanol, followed by substitution with sodium azide to form this compound . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triphenylphosphine and iodine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using continuous flow processes. These methods ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Azido-1-octanol undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted octanols.
Reduction: 8-amino-1-octanol.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
8-Azido-1-octanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-azido-1-octanol primarily involves its reactivity due to the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. The azido group also facilitates the formation of covalent bonds with proteins and other biomolecules, making it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
1-Octanol: Lacks the azido group, making it less reactive in cycloaddition reactions.
8-Chloro-1-octanol: Precursor to 8-azido-1-octanol, used in substitution reactions.
8-Bromo-1-octanol: Another halogenated derivative used in similar synthetic routes.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring bioorthogonal chemistry and the formation of stable triazole rings .
Properties
IUPAC Name |
8-azidooctan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-11-10-7-5-3-1-2-4-6-8-12/h12H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXZAPDMVRBVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316358 | |
Record name | 8-Azido-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57395-46-7 | |
Record name | 8-Azido-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57395-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azido-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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